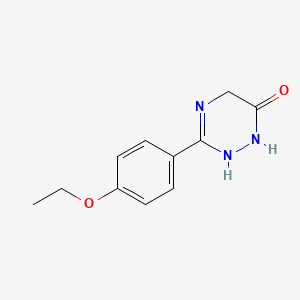![molecular formula C8H19NO5 B14389675 2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) CAS No. 89969-31-3](/img/structure/B14389675.png)
2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is a chemical compound with a complex structure that includes hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) typically involves the reaction of 3,3’-diaminodipropylamine with 3,5-dichromosalicylaldehyde in ethanol. The mixture is stirred at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’- (ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol
- N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoate
Uniqueness
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is unique due to its specific combination of hydroxyl and amine groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
89969-31-3 |
|---|---|
Formule moléculaire |
C8H19NO5 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-[1,3-dihydroxypropan-2-yl(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C8H19NO5/c10-2-1-9(7(3-11)4-12)8(5-13)6-14/h7-8,10-14H,1-6H2 |
Clé InChI |
GQMAFRHCZXBICN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(C(CO)CO)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
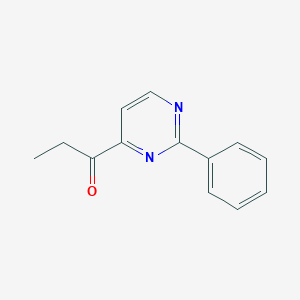
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

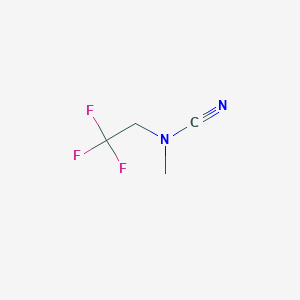
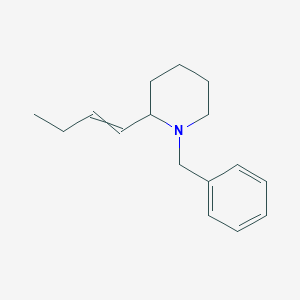
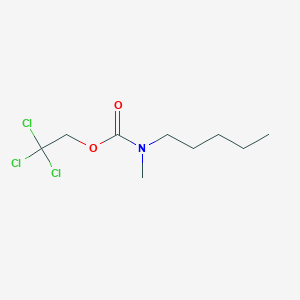
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)

![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

